molecular formula C25H20N2O4 B3007759 N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide CAS No. 292058-69-6

N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B3007759
CAS No.: 292058-69-6
M. Wt: 412.445
InChI Key: HVLSNFDCDNMGHD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a useful research compound. Its molecular formula is C25H20N2O4 and its molecular weight is 412.445. The purity is usually 95%.
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Biological Activity

N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C25H20N2O4
  • Molecular Weight : 412.445 g/mol
  • CAS Number : 292058-69-6

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail its anticancer activity and other biological effects.

Anticancer Activity

The compound has demonstrated promising anticancer properties through various assays:

  • Cytotoxicity Assays :
    • In vitro studies using MTT assays revealed that this compound exhibits IC50 values in the micromolar range against several cancer cell lines, indicating potent cytotoxicity.
    • For instance, one study reported an IC50 value of approximately 0.5 µM against human leukemia cells .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.
    • Molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation and apoptosis, such as Bcl-2 and p53 .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Key observations include:

  • Substituent Effects : The presence of acetyl and dimethyl groups in specific positions enhances the compound's ability to induce cytotoxicity. For example, the dimethyl substitution on the phenyl ring is associated with increased potency against cancer cells .
Substituent PositionEffect on Activity
4-Acetyl on phenylEnhances potency
2,3-Dimethyl on phenylIncreases cytotoxicity

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Leukemia Cells :
    • A study evaluated the effects of the compound on acute lymphoblastic leukemia (ALL) cells, demonstrating a significant reduction in cell viability and induction of apoptosis at low concentrations (IC50 = 0.3 µM) compared to standard treatments .
  • Combination Therapies :
    • Research has also explored the use of this compound in combination with other chemotherapeutic agents to enhance overall efficacy and reduce resistance in cancer cells.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-14-5-4-6-22(15(14)2)27-24(30)20-12-9-18(13-21(20)25(27)31)23(29)26-19-10-7-17(8-11-19)16(3)28/h4-13H,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLSNFDCDNMGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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